molecular formula C22H24N2O4S B2447039 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1795084-99-9

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide

Cat. No.: B2447039
CAS No.: 1795084-99-9
M. Wt: 412.5
InChI Key: WUCGVMVIUIXUKU-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic small molecule with the CAS Registry Number 1795084-99-9 . Its molecular formula is C22H24N2O4S, and it has a molecular weight of approximately 412.50 g/mol . The compound features a distinct molecular structure, characterized by a pyridine core linked to a thiophene ring and a propanamide side chain terminating in a 2,3,4-trimethoxyphenyl group . This combination of heterocyclic and aryl ether motifs is often explored in medicinal chemistry for developing pharmacologically active compounds. Researchers are investigating similar structural frameworks for various biological activities. For instance, thiophene and pyridine-containing scaffolds are being studied in oncology research, such as in the development of inhibitors for targets like FLT3 in acute myeloid leukemia . Furthermore, the trimethoxyphenyl group is a common pharmacophore found in compounds that interact with tubulin, a key target in anticancer drug discovery . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-26-19-6-4-16(21(27-2)22(19)28-3)5-7-20(25)24-12-15-10-18(13-23-11-15)17-8-9-29-14-17/h4,6,8-11,13-14H,5,7,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCGVMVIUIXUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique combination of thiophene, pyridine, and methoxyphenyl moieties. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone with α-cyanoesters and elemental sulfur.
  • Pyridine Ring Synthesis : The pyridine component is synthesized via the Hantzsch pyridine synthesis.
  • Coupling Reactions : The final compound is formed through coupling reactions such as Suzuki or Stille coupling.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing a 3,4,5-trimethoxyphenyl fragment have been shown to exert potent antiproliferative effects by destabilizing microtubules and inducing apoptosis in cancer cells. A study reported that a related compound achieved an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and activating apoptotic pathways .

The biological activity of this compound may involve:

  • Tubulin Polymerization Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting normal cell cycle progression.
  • Induction of Apoptosis : The compound may trigger mitochondrial membrane potential changes leading to apoptosis through caspase-dependent pathways.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesKey ActivityIC50 (μM)
N-(4-Methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamideContains trimethoxyphenylAntiproliferative0.45
Compound CSimilar heterocyclic structureAnti-glioma agentNot specified
TipepidineThiophene nucleusAntitussiveNot specified

Case Studies and Research Findings

  • Antiproliferative Activity : A study focused on bioactive heterocycles containing trimethoxyphenyl fragments demonstrated significant antiproliferative activity against various cancer cell lines by targeting tubulin .
  • Mechanistic Insights : Another investigation into similar compounds revealed that they could induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest mechanisms .
  • Potential for Drug Development : Given its low cytotoxicity and potent activity against cancer cells, this compound presents a promising candidate for further development as an anticancer agent .

Q & A

Q. Q1. What are the recommended synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Coupling of thiophene-pyridine core : Suzuki-Miyaura coupling to attach thiophene-3-yl to pyridine (5-position) using organometallic catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .

Methylation and propanamide formation : Reductive amination or nucleophilic substitution to introduce the methylene linker, followed by amidation with 3-(2,3,4-trimethoxyphenyl)propanoic acid .
Optimization :

  • Temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., DMF for polar intermediates) improve yield.
  • Purification via column chromatography or recrystallization ensures >95% purity .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR (¹H/¹³C) : Identifies aromatic protons (thiophene δ 7.2–7.5 ppm, pyridine δ 8.1–8.4 ppm) and methoxy groups (δ ~3.8 ppm). Amide protons appear as broad singlets (δ 6.5–7.0 ppm) .
  • HRMS : Confirms molecular weight (C₂₃H₂₅N₂O₄S) with exact mass matching theoretical values (e.g., m/z 437.1482) .
  • IR Spectroscopy : Validates amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bonds .

Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • In vitro kinase inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility and stability : HPLC-based assays in PBS (pH 7.4) to assess hydrolytic stability of the amide bond .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

Answer:

  • Modify substituents :
    • Replace thiophene-3-yl with furan-3-yl to evaluate π-stacking interactions (lower electron density may reduce off-target binding) .
    • Vary methoxy groups (e.g., 2,4,5-trimethoxy vs. 2,3,4-trimethoxy) to probe steric effects on receptor binding .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1WY) . Validate with mutagenesis studies (e.g., K721A mutation in EGFR) .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Standardize assay conditions :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and culture media to minimize variability .
    • Validate kinase assay protocols with positive controls (e.g., staurosporine for broad-spectrum inhibition) .
  • Meta-analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test). Discrepancies may arise from impurities (>98% purity required) or solvent effects (DMSO vs. saline) .

Q. Q6. How can computational methods predict metabolic pathways and toxicity risks?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess:
    • CYP450 metabolism (e.g., CYP3A4-mediated oxidation of thiophene) .
    • hERG inhibition risk (logP >3 may increase cardiotoxicity) .
  • Molecular dynamics (MD) simulations : Simulate liver microsomal metabolism (e.g., amide hydrolysis) with GROMACS . Validate with in vitro microsome assays .

Q. Q7. What crystallographic techniques elucidate its 3D conformation and intermolecular interactions?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water). Resolve structure with SHELXL .
  • Hirshfeld surface analysis : Quantify H-bonding (e.g., amide-NH⋯O interactions) and π-π stacking (thiophene-pyridine distance ~3.5 Å) .

Q. Q8. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

Answer:

  • Forced degradation studies :
    • Acidic (0.1M HCl, 40°C): Monitor amide hydrolysis via HPLC .
    • Oxidative (3% H₂O₂): Assess thiophene ring oxidation to sulfoxide .
  • Lyophilization : Test stability in lyophilized form (storage at −80°C vs. 25°C) with DSC/TGA to determine glass transition temperature (Tg) .

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